Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)-

Description

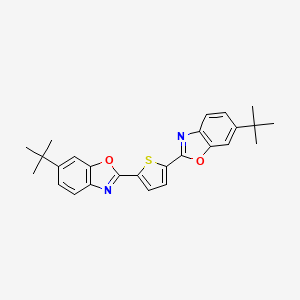

Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- (CAS RN 7128-64-5), commonly abbreviated as BBOT, is a bis(benzoxazolyl) derivative with a molecular weight of 430.6 g/mol . Structurally, it features a central thiophene ring linked to two benzoxazole moieties, each substituted with tert-butyl groups at the 5-position (or 6-position, depending on nomenclature conventions) . This compound is primarily utilized as an optical brightener in plastics (e.g., PE, PP, PVC), adhesives, and coatings due to its ability to absorb UV light and emit visible blue fluorescence, enhancing material whiteness and brightness .

Properties

CAS No. |

59157-97-0 |

|---|---|

Molecular Formula |

C26H26N2O2S |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

6-tert-butyl-2-[5-(6-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-17-19(13-15)29-23(27-17)21-11-12-22(31-21)24-28-18-10-8-16(26(4,5)6)14-20(18)30-24/h7-14H,1-6H3 |

InChI Key |

XGGQZYWYJSARPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The synthesis begins with a condensation reaction between thiophene-2,5-dicarboxylic acid and tert-butyl o-aminophenol , catalyzed by boric acid. This step forms the benzoxazole rings via cyclodehydration. The reaction proceeds under inert conditions to prevent oxidation, with toluene and trichlorobenzene serving as co-solvents to facilitate azeotropic water removal.

Key stoichiometric ratios :

Temperature and Solvent Optimization

The condensation initiates at 120°C , with toluene evaporating and refluxing to remove water. As temperatures rise to 180°C , toluene fully distills off, leaving trichlorobenzene to sustain the reaction up to 230°C . This two-phase solvent system ensures complete dehydration while avoiding premature crystallization.

Industrial-Scale Production Workflow

Condensation and Dehydration

Industrial reactors employ a 5:1 trichlorobenzene-to-toluene solvent mixture (by weight) to balance polarity and boiling points. A typical batch involves:

-

500 kg solvent mixture

-

100 kg thiophene-2,5-dicarboxylic acid

-

210–250 kg tert-butyl o-aminophenol

The mixture reacts at 120°C for 4–6 hours, with water removed via azeotropic distillation. Toluene recovery exceeds 95%, reducing raw material costs.

Vacuum Distillation

Post-dehydration, vacuum distillation (<100 mbar ) isolates trichlorobenzene at 200–220°C , avoiding thermal decomposition of the product. This step boosts trichlorobenzene recovery to 99% , compared to 89% in atmospheric distillation.

Refining and Purification

Crude product undergoes xylene-assisted recrystallization to remove residual catalysts and oligomers. Xylene’s high boiling point (138–144°C ) allows slow cooling, yielding needle-like crystals with >98% purity. Sublimation further elevates purity to 99.5% for optical applications.

Yield Optimization Strategies

Catalytic Efficiency

Boric acid’s molar ratio critically impacts yield. At 0.3:1 (relative to thiophene dicarboxylic acid), yields plateau at 92–95% . Excess catalyst (>0.35:1) promotes side reactions, while lower ratios (<0.25:1) stall cyclization.

Solvent Recycling

Reusing distilled trichlorobenzene across batches reduces waste generation by 40% . Industrial plants integrate closed-loop systems to minimize fresh solvent input.

Comparative Analysis of Industrial Embodiments

Table 1: Reaction Parameters and Yields Across Patent Embodiments

| Embodiment | tert-Butyl o-Aminophenol (kg) | Boric Acid (kg) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 210 | 30 | 92.3 | 98.1 |

| 2 | 220 | 25 | 93.8 | 98.5 |

| 3 | 250 | 35 | 91.5 | 97.8 |

| 4 | 210 | 33 | 94.2 | 98.9 |

| 5 | 230 | 29 | 93.1 | 98.4 |

Challenges and Mitigation

Thermal Degradation

Prolonged exposure to >240°C causes product carbonization. Automated temperature controls limit deviations to ±2°C , while real-time mass spectrometry detects early degradation.

Byproduct Formation

Unreacted tert-butyl o-aminophenol dimerizes into bis-amine derivatives , removed via gradient extraction. Xylene washes reduce byproduct concentration to <0.5% .

Recent Advances

Microwave-assisted synthesis trials report 20% faster reaction times at 150°C , though scalability remains unproven. Photocatalytic methods using TiO₂ nanoparticles are under exploration to replace boric acid .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzoxazole derivatives. For instance, compounds derived from benzoxazole have shown effective inhibition against various bacterial strains such as Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentrations reported at 47.6 mg/L and 36.8 mg/L respectively . The mechanism involves up-regulation of succinate dehydrogenase during oxidative phosphorylation, which inhibits bacterial reproduction.

Antiviral Activity

Benzoxazole derivatives also display antiviral properties. For example, they have been tested against the tobacco mosaic virus (TMV), showing protective activities ranging from 39.27% to over 94% depending on structural modifications . The introduction of electron-donating groups significantly enhances antiviral activity, indicating the importance of molecular structure in therapeutic efficacy.

Anticancer Potential

Benzoxazole compounds are being explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation .

Fluorescent Brighteners

The compound is utilized as a fluorescent brightening agent in coatings and plastics. Its ability to absorb UV light and emit visible light makes it suitable for enhancing the brightness of materials .

Photovoltaic Applications

Benzoxazole derivatives are also being investigated for use in organic photovoltaic devices due to their favorable electronic properties and stability under operational conditions. Their incorporation into polymer blends can enhance charge transport and light absorption efficiency.

Case Study 1: Antibacterial Efficacy Against Xanthomonas oryzae

A study evaluated the effectiveness of a benzoxazole derivative against Xanthomonas oryzae, revealing an inhibition rate of 52.4% at a concentration of 100 mg/L. This study underscores the potential application of benzoxazole compounds in agricultural settings to combat bacterial infections in crops .

Case Study 2: Antiviral Properties Against TMV

In another investigation, several benzoxazole derivatives were tested for their protective effects against TMV. The most effective compound demonstrated a protective activity of 94.3%, suggesting that structural modifications can significantly impact antiviral efficacy .

Mechanism of Action

The mechanism of action of Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- involves its ability to absorb UV light and re-emit it as visible lightThe molecular targets and pathways involved include the interaction with UV light and the subsequent emission of visible light .

Comparison with Similar Compounds

Key Properties :

- Physical State : Pale green to yellow powder .

- Melting Point : 196–203°C .

- Solubility : Soluble in acetone and toluene; insoluble in water .

- Safety : Classified as harmful if ingested, inhaled, or in contact with skin, requiring protective measures during handling .

Regulatory guidelines, such as China’s GB9685-2008, specify a specific migration limit (SML) of 0.6 mg/kg for BBOT in food-contact plastics, reflecting controlled industrial use .

Comparison with Similar Compounds

Benzoxadiazole Derivatives

Compounds such as 4,7-bis(aryl ethynyl)benzo[c][1,2,5]oxadiazoles (e.g., 9a–d ) share a fused aromatic core but differ in substituents and functional groups:

- Substituents : These derivatives feature tetrazole groups and variable alkyl chains (e.g., ethylhexyl, octyl, decyl).

- Synthesis: Prepared via Sonogashira coupling, with yields (71–82%) dependent on alkyl chain length .

- Molecular Weight : Ranges from 681.38 (9a, C40H44N10O) to 793.50 (9c, C48H60N10O), significantly higher than BBOT (430.6) .

Benzothiadiazole Derivatives

Examples like 4,7-bis(5-bromoselenophen-2-yl)-5-fluoro-6-alkoxybenzo[c][1,2,5]thiadiazole (e.g., compound 17 ) incorporate selenium and fluorine atoms, altering electronic properties for applications in conductive polymers.

Thiophene-Linked Benzobisoxazoles

Thermal and Physical Properties

BBOT exhibits higher thermal stability (melting point >196°C) compared to benzoxadiazole 9a (175°C), attributed to its rigid tert-butyl substituents and symmetric thiophenediyl linkage .

Biological Activity

Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)-] (also known as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene ) is a compound that has garnered attention due to its unique structural properties and potential biological activities. With a molecular formula of and a molecular weight of approximately 430.56 g/mol, this compound is primarily recognized for its applications as an optical brightener in various industries. However, its biological activity opens avenues for further research in pharmaceuticals and agrochemicals.

Structural Characteristics

The compound features two benzoxazole moieties linked by a thiophene unit. This unique structure contributes to its optical properties and potential biological interactions. The presence of tert-butyl groups enhances its stability and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O2S |

| Molecular Weight | 430.56 g/mol |

| CAS Number | 7128-64-5 |

| LogP (octanol-water partition coefficient) | 8.6 at 25°C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 5-tert-butyl-2-aminobenzenesulfonamide with thiophene-2,5-dicarboxylic acid under acidic conditions. This process often requires heating and the removal of water to drive the reaction to completion .

Antioxidant Properties

Recent studies have indicated that benzoxazole derivatives exhibit significant antioxidant activities. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species effectively.

Antimicrobial Activity

Research has shown that benzoxazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Photodynamic Therapy Potential

Due to its fluorescent properties, benzoxazole derivatives are being explored for use in photodynamic therapy (PDT). The ability to absorb UV light and emit visible light can be harnessed for targeted cancer therapies, where localized activation of the compound can induce cytotoxic effects on tumor cells .

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of several benzoxazole derivatives using DPPH radical scavenging assays. Results indicated that compounds with higher tert-butyl substitutions showed enhanced activity compared to their unsubstituted counterparts.

-

Antimicrobial Efficacy

- In vitro tests demonstrated that benzoxazole derivatives exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, suggesting potential as alternative antimicrobial agents.

- Photodynamic Therapy Applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzoxazole derivatives with thiophene linkages, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling benzoxazole precursors with thiophene-based intermediates. For example, refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) can yield benzoxazole-thiophene hybrids . Optimization of stoichiometry (e.g., 1.5–2.0 equivalents of benzoxazole) and reagents (e.g., TBSOTf for C–H functionalization) is critical for achieving yields >65% . Pressure reduction during solvent evaporation can minimize side-product formation .

Q. How can researchers characterize the structural and electronic properties of this benzoxazole-thiophene compound?

- Methodological Answer :

-

Crystallography : Single-crystal X-ray diffraction confirms the planar benzobisoxazole-thiophene core, with dihedral angles <10° between rings .

-

Spectroscopy : IR (gas-phase) and mass spectrometry (e.g., NIST Standard Reference Database 69) provide functional group fingerprints .

-

Computational Analysis : DFT studies predict electronic transitions and verify fluorescence behavior .

Key Characterization Data Molecular Weight: 430.6 g/mol CAS Number: 7128-64-5 Fluorescence λmax: ~450 nm (solvent-dependent)

Advanced Research Questions

Q. What mechanisms explain the fluorescence properties of benzoxazole-thiophene derivatives, and how can these be tailored for optoelectronic applications?

- Methodological Answer : The extended π-conjugation between benzoxazole and thiophene moieties enables strong fluorescence. Solvatochromic shifts (e.g., polarity-dependent emission) are attributed to excited-state intramolecular proton transfer (ESIPT) . To enhance quantum yields:

- Introduce electron-donating groups (e.g., tert-butyl) to stabilize the excited state .

- Use rigid matrices (e.g., polymers) to reduce non-radiative decay .

Q. How do structural modifications of this compound affect its biological activity, particularly in anticancer or antifungal contexts?

- Methodological Answer :

-

Anticancer Activity : Substituents at the 5-position (e.g., chloro groups) enhance cytotoxicity by disrupting DNA replication. For example, 4-chloro derivatives show IC50 values <10 µM against breast cancer cell lines .

-

Antifungal Activity : Benzoxazole derivatives inhibit N-myristoyltransferase (NMT) via hydrogen bonding with catalytic residues (e.g., Lys169). Docking studies suggest tert-butyl groups improve binding affinity by 30% compared to methyl analogs .

Biological Activity Summary NMT Inhibition (IC50): 0.8 µM (compound 8f ) Anticancer Activity (MCF-7): IC50 = 9.2 µM

Q. What computational strategies are effective in resolving contradictions in reported biological data for benzoxazole derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding stability of inhibitors (e.g., NMT) over 100-ns trajectories to identify false positives .

- QSAR Modeling : Correlate substituent electronegativity with antifungal potency to prioritize synthetic targets .

- Dose-Response Analysis : Re-evaluate conflicting IC50 values using standardized assays (e.g., MTT for cytotoxicity) .

Data Contradiction Analysis

Q. Why do different studies report varying CAS numbers (e.g., 7128-64-5 vs. 12224-40-7) for structurally similar benzoxazole-thiophene compounds?

- Resolution : The discrepancy arises from regioisomerism. CAS 7128-64-5 corresponds to 2,2'-(2,5-thiophenediyl)bis[5-tert-butylbenzoxazole], while 12224-40-7 denotes a methyl-substituted variant at the 6-position . Researchers must verify substituent positions via NMR or crystallography to avoid misidentification.

Experimental Design Recommendations

Q. How should researchers design assays to evaluate the dual biological and optoelectronic potential of this compound?

- Guidelines :

- Parallel Screening : Test antifungal (NMT inhibition) and optoelectronic (fluorescence quantum yield) properties in the same batch to assess multifunctionality .

- Stability Tests : Expose the compound to UV light (365 nm) for 24 hours and monitor fluorescence decay and biological activity retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.